molecular formula C7H3Cl2N3O B2499989 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one CAS No. 1390656-66-2

5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one

Cat. No.: B2499989
CAS No.: 1390656-66-2
M. Wt: 216.02
InChI Key: JDWMBTIYXMTKJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one (CAS 1390656-66-2) is a high-value chemical building block supplied as a white to off-white crystalline powder with a typical purity of ≥99% . Its molecular formula is C7H3Cl2N3O . This compound is a versatile synthetic intermediate in medicinal chemistry and pharmaceutical research. Its core structure is part of a promising class of pyrido[3,4-d]pyridazine derivatives that are being investigated as potent inhibitors of the NLRP3 inflammasome . The NLRP3 protein is a critical component of the innate immune response, and its dysregulation is implicated in a wide range of inflammatory, degenerative, and autoimmune disorders, making this research area highly significant . Furthermore, closely related structural analogs in this chemical family have demonstrated notable in vitro anti-inflammatory and cytotoxic activity, highlighting the potential of this compound scaffold in oncology and inflammation research . As such, this compound serves as a crucial precursor for developing novel therapeutic agents targeting conditions such as cancer, cardiovascular diseases, neurological disorders, and more . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5,7-dichloro-3H-pyrido[3,4-d]pyridazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3O/c8-4-1-3-2-10-12-7(13)5(3)6(9)11-4/h1-2H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWMBTIYXMTKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC(=O)C2=C(N=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloropyridine with hydrazine hydrate, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at positions 5 and 7 are activated toward nucleophilic substitution due to the electron-deficient nature of the pyridazinone ring. Common nucleophiles include amines, alkoxides, and thiols.

Example Reaction with Amines:

Reaction ConditionsReagents/SubstratesYieldProductSource
Microwave irradiation (150°C, 2h)(2R)-2-(2,5-difluorophenyl)pyrrolidine in ethanol329 (MS m/z)6-Substituted pyrido[3,2-d]pyrimidin-4(3H)-one derivative

This reaction highlights the potential for microwave-assisted substitution, though yields and specific conditions for the 5,7-dichloro derivative require further experimental validation.

Suzuki-Miyaura Cross-Coupling

The chlorine atoms can undergo palladium-catalyzed coupling with boronic acids to introduce aryl or heteroaryl groups.

Example Coupling with Aryl Boronic Acids:

Reaction ConditionsCatalysts/BaseYieldProductSource
Reflux in 1,4-dioxane/H₂O (3–20h)Pd(PPh₃)₄, K₂CO₃67–90%6-Arylpyrido[3,2-d]pyrimidin-4(3H)-one

For 5,7-dichloro derivatives, sequential coupling may occur, but regioselectivity depends on steric and electronic factors.

Cyclization Reactions

The pyridazinone core can participate in cyclization to form fused polycyclic systems.

Niementowski Reaction:

A cyclization method involving formamide or triethyl orthoformate under reflux conditions generates pyrido-pyrimidinones . For example:

text
5-Amino-2-chloroisonicotinic acid → Pyrido[3,4-d]pyrimidin-4(3H)-one intermediate

This suggests potential for synthesizing fused derivatives via similar pathways.

Halogen Exchange:

Chlorine atoms may be replaced by bromine or iodine via halogen-exchange reactions using NaBr/KI in the presence of Cu catalysts.

Oxidation/Reduction:

  • Oxidation : The pyridazinone ring is stable under mild oxidative conditions.

  • Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) could reduce the pyridazinone ring, but this remains speculative without direct data.

Biological Activity and Derivatives

While not a direct chemical reaction, the compound’s role as a RIPK3 inhibitor implies interactions with kinase domains via hydrogen bonding and hydrophobic interactions. Derivatives show promise in necroptosis inhibition, with IC₅₀ values comparable to GSK872 .

Comparative Reactivity Table

PositionReactivityPreferred Reactions
C5-ClModerate activation by pyridazinoneSNAr, Suzuki coupling
C7-ClSimilar to C5-ClSNAr, Suzuki coupling
C4=OElectrophilic siteNucleophilic addition (limited)

Scientific Research Applications

Medicinal Chemistry

Anti-Cancer Properties
5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one has been investigated for its potential as an anti-cancer agent. It acts as a selective inhibitor of monopolar spindle 1 (Mps1) kinase, which plays a crucial role in cell division. In preclinical studies, this compound demonstrated synergistic effects when combined with paclitaxel for treating triple-negative breast cancer, indicating its potential for use in combination therapies .

Mechanism of Action
The compound's mechanism involves inhibiting specific kinases that are overexpressed in various cancers. By targeting these pathways, it may disrupt the proliferation of cancer cells and induce apoptosis. This makes it an attractive candidate for further development in oncology.

Materials Science

Synthesis of Novel Materials
In materials science, this compound is utilized in the synthesis of advanced materials with unique electronic and optical properties. The presence of chlorine atoms enhances its reactivity, allowing for the creation of functionalized derivatives that can be integrated into polymer matrices or used as dopants in electronic devices.

Biological Studies

Enzyme Interaction Studies
This compound serves as a valuable tool in biological studies aimed at understanding enzyme interactions and cellular pathways. Its ability to modulate enzyme activity makes it suitable for investigating mechanisms underlying various biological processes. For instance, studies have shown that it can influence pathways related to inflammation and immune response .

Case Studies

  • Combination Therapy in Cancer Treatment
    • A study reported the efficacy of this compound combined with paclitaxel in treating breast cancer. The results indicated a significant reduction in tumor size compared to monotherapy approaches .
  • Material Development
    • Research into the synthesis of novel electronic materials utilizing this compound showed that its derivatives exhibited enhanced conductivity and stability under various environmental conditions. These findings suggest potential applications in developing next-generation electronic devices.

Mechanism of Action

The mechanism of action of 5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Pyridopyridazine Derivatives

Table 1: Key Structural and Functional Differences
Compound Name Substituents Core Structure Reported Activities Reference
5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one 5-Cl, 7-Cl Pyrido[3,4-d]pyridazinone N/A (synthesis focus)
7-(4-Chlorophenyl)-1-hydroxy-5-methyl derivative 5-CH₃, 7-(4-Cl-C₆H₄), 1-OH Pyrido[3,4-d]pyridazinone Anti-inflammatory, cytotoxic
8-((4-Methylpiperazin-1-yl)methyl) derivative 8-(CH₂-piperazine-CH₃) Pyrido[3,4-d]pyrimidinone Kinase inhibition (implied)
5-Chloro-6-phenylpyridazin-3(2H)-one 5-Cl, 6-Ph Pyridazinone Synthetic intermediate
6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one 6-Cl, 8-Cl Pyrido[3,4-d]pyrimidinone N/A (structural analogue)

Key Observations :

  • Chlorine Positioning: The 5,7-dichloro substitution in the target compound contrasts with mono-chloro or mixed-halogen analogues (e.g., 6,8-dichloro in pyrido-pyrimidinone derivatives ).
  • Functional Groups : Derivatives with hydroxyphenyl (e.g., 1-hydroxy-5-methyl-7-phenyl ) or piperazinylmethyl substituents exhibit enhanced biological activity, suggesting that polar groups improve target engagement.
  • Core Modifications: Pyrido-pyrimidinones (e.g., ) differ in ring nitrogen placement, altering hydrogen-bonding capacity compared to pyridazinones.

Key Observations :

  • Chlorine Introduction : Chlorination often occurs early in synthesis (e.g., uses pre-chlorinated carboxylic acid precursors).
  • Heterocycle Formation: Cyclization with hydrazine (e.g., ) or thiourea () is common for pyridazinone cores.
  • Functionalization : Late-stage modifications (e.g., piperazine coupling ) enable diversification but may reduce yields (e.g., 22% in ).

Biological Activity

5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by its fused pyridine and pyridazine rings with chlorine substituents at the 5 and 7 positions. The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. A notable synthetic route includes the use of anhydrous ammonium acetate and malononitrile in ethanol, followed by cyclization reactions that yield the desired pyridazinone structure .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Dihydrofolate Reductase (DHFR) Inhibition : This compound has been shown to inhibit DHFR, an enzyme crucial for DNA synthesis and repair. By inhibiting this enzyme, it reduces tetrahydrofolate levels necessary for nucleotide synthesis, leading to impaired cell proliferation .
  • Tyrosine Kinase Inhibition : Similar compounds have demonstrated inhibitory effects on tyrosine kinases, which are involved in signaling pathways that regulate cell growth and differentiation. This inhibition can potentially hinder tumor growth and metastasis .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties:

  • In Vitro Studies : In studies involving various human cancer cell lines (e.g., MCF-7 for breast cancer), the compound showed significant cytotoxicity, indicating its potential as a chemotherapeutic agent .
  • Case Studies : One study reported effective tumor reduction in animal models treated with derivatives of this compound, suggesting its utility in cancer therapy .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Activity Target Effect Reference
DHFR InhibitionDihydrofolate ReductaseReduced DNA synthesis
Antitumor ActivityVarious Cancer Cell LinesSignificant cytotoxicity
Tyrosine Kinase InhibitionPlatelet-Derived Growth Factor Receptor (PDGFr)Impaired tumor growth

Research Findings and Implications

Recent studies underscore the therapeutic potential of this compound in treating cancers and other proliferative diseases. Its ability to inhibit key enzymes involved in nucleotide synthesis positions it as a candidate for further development in oncology. Moreover, its role in targeting tyrosine kinases presents opportunities for addressing various malignancies through combination therapies.

Q & A

Q. Basic Research Focus

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for small-scale purification .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between the target compound and impurities .
  • HPLC : For high-purity requirements, reverse-phase HPLC with acetonitrile/water mobile phases is recommended .

How does the electronic nature of substituents influence the reactivity of pyridazinone derivatives in cross-coupling reactions?

Q. Advanced Research Focus

  • Electron-withdrawing groups (EWGs) : Chlorine substituents (as in 5,7-dichloro derivatives) activate the pyridazinone core toward nucleophilic aromatic substitution (SNAr) by increasing electrophilicity at the 4-position .
  • Steric effects : Bulky substituents may hinder regioselectivity in Suzuki-Miyaura couplings; computational docking studies can predict accessible reaction sites .
  • Mechanistic studies : Use kinetic isotope effects (KIEs) or 13^{13}C labeling to probe rate-determining steps in catalytic cycles .

What strategies can mitigate decomposition during storage of this compound?

Q. Basic Research Focus

  • Storage conditions : Keep under inert gas (N2_2/Ar) at –20°C to prevent hydrolysis or oxidation .
  • Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% humidity) to identify degradation pathways via LC-MS .
  • Lyophilization : For long-term stability, lyophilize the compound and store in amber vials with desiccants .

How can structure-activity relationships (SARs) be explored for pyridazinone derivatives in drug discovery?

Q. Advanced Research Focus

  • Bioisosteric replacement : Substitute chlorine atoms with fluorinated or heterocyclic groups to modulate lipophilicity and target binding .
  • Molecular docking : Screen derivatives against protein targets (e.g., kinases) using software like AutoDock Vina to prioritize synthetic efforts .
  • In vitro assays : Evaluate cytotoxicity (e.g., IC50_{50} values in cancer cell lines) and correlate with electronic descriptors (Hammett constants) .

What analytical techniques are best suited for quantifying trace impurities in this compound?

Q. Basic Research Focus

  • UPLC-MS/MS : Achieve parts-per-million (ppm) sensitivity for detecting residual solvents or synthetic intermediates .
  • 19^{19}F NMR**: If fluorinated impurities are present, this method offers specificity without requiring derivatization .
  • ICP-OES : Quantify heavy metal catalysts (e.g., Pd) remaining from cross-coupling reactions .

How can reaction mechanisms for pyridazinone functionalization be elucidated?

Q. Advanced Research Focus

  • Kinetic profiling : Monitor reaction progress via in situ IR spectroscopy to identify intermediates .
  • Isotope labeling : Use 15^{15}N-labeled starting materials to track nitrogen migration in ring-opening/closure reactions .
  • Electrochemical studies : Cyclic voltammetry can reveal redox-active intermediates in metal-catalyzed transformations .

What computational tools aid in predicting the physicochemical properties of this compound?

Q. Basic Research Focus

  • Software : Use Gaussian or Schrödinger Suite for DFT-based calculations of logP, pKa, and solubility .
  • QSAR models : Train machine learning algorithms on pyridazinone datasets to predict bioavailability or metabolic stability .

How can regioselectivity challenges in halogenation reactions of pyridazinones be addressed?

Q. Advanced Research Focus

  • Directing groups : Introduce temporary substituents (e.g., boronic esters) to steer electrophilic halogenation to desired positions .
  • Microwave-assisted synthesis : Enhance selectivity via rapid, controlled heating to favor kinetic over thermodynamic products .
  • Cryogenic conditions : Perform reactions at –78°C to suppress competing pathways, as demonstrated in fluoropyridazine syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.